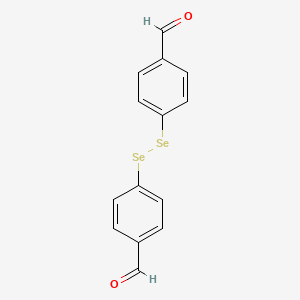

4,4'-Diselanediyldibenzaldehyde

説明

Significance of Selenium in Contemporary Chemical Synthesis and Materials Science

Selenium, a member of the chalcogen group, possesses unique chemical properties that have made it a valuable element in modern chemical synthesis and materials science. nih.govnih.govgoogle.com Its applications are diverse, ranging from its use in the production of semiconductors and photovoltaic cells to its role as a catalyst in various organic reactions. nih.govnih.gov The distinct characteristics of selenium-containing compounds have opened up new avenues for the development of advanced materials with tailored functionalities. nih.gov

Organoselenium compounds exhibit a rich and varied reactivity, often acting as electrophiles, nucleophiles, or radicals depending on the reaction conditions. ossila.com This versatility allows them to participate in a wide array of organic transformations, including selenocyclizations and oxyselenenylations. ossila.comunistra.fr The carbon-selenium (C-Se) bond is weaker than the carbon-sulfur (C-S) bond, making organoselenium compounds more reactive and often enabling transformations under milder conditions. nih.gov This unique reactivity has been harnessed in stereoselective synthesis, allowing for the precise construction of complex chiral molecules. wikipedia.org

The diselenide (Se-Se) bond is a cornerstone of selenium's role in dynamic covalent chemistry (DCC). nih.govnih.gov This area of chemistry focuses on the formation of covalent bonds that are reversible, allowing for the self-assembly and error-correction of molecular structures. nih.govnih.gov The diselenide bond has a lower bond energy (approximately 172 kJ/mol) compared to the disulfide bond (around 240 kJ/mol), making it more susceptible to cleavage and reformation under various stimuli. biorxiv.orgrsc.org

This dynamic nature is particularly responsive to external triggers such as light and redox conditions. biorxiv.orgnih.govrsc.org For instance, the metathesis (exchange) of diselenide bonds can be induced by visible light irradiation without the need for a catalyst, offering a mild and controllable method for rearranging molecular structures. biorxiv.orgrsc.org This responsiveness makes diselenide-containing polymers suitable for applications in adaptive and self-healing materials. rsc.orgnih.gov

Aromatic Dialdehydes as Versatile Chemical Building Blocks

Aromatic dialdehydes are organic compounds that feature two aldehyde (-CHO) groups attached to an aromatic ring system. These molecules are highly valued in organic synthesis due to the reactivity of the aldehyde groups, which can readily participate in a variety of chemical reactions to form larger, more complex structures.

One of the most fundamental and widely utilized reactions of aldehydes is their condensation with primary amines to form imines (also known as Schiff bases). This reaction is a cornerstone of dynamic covalent chemistry, as the resulting carbon-nitrogen double bond (C=N) is often reversible. nih.gov Aromatic aldehydes are particularly effective in these reactions, often reacting readily with amines at room temperature to produce the corresponding imines in high yields. This reactivity allows for the construction of a wide range of molecular architectures, from simple imines to complex macrocycles.

The difunctional nature of aromatic dialdehydes makes them ideal precursors for the synthesis of polymers and porous crystalline materials like covalent organic frameworks (COFs). ossila.comwikipedia.org COFs are a class of porous polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds. wikipedia.org The predictable geometry of aromatic dialdehydes allows for the precise design and synthesis of COFs with tailored pore sizes and functionalities. wikipedia.org For example, the reaction of aromatic dialdehydes with multiamino-substituted monomers can lead to the formation of highly stable, imine-linked COFs with applications in gas storage, catalysis, and sensing. ossila.comwikipedia.org

Contextualizing 4,4'-Diselanediyldibenzaldehyde within Chalcogen Chemistry

Chalcogen chemistry encompasses the study of Group 16 elements, including oxygen, sulfur, selenium, and tellurium. While these elements share some common properties, there are distinct trends in their chemical behavior. Moving down the group, the elements become less electronegative and their bonds to carbon become weaker and longer. nih.gov

In the context of diselenide-containing molecules like this compound, it is insightful to draw comparisons with its sulfur analog, 4,4'-dithiodipyridine. The disulfide bond in the sulfur compound is more stable than the diselenide bond, requiring more energy for cleavage. biorxiv.orgrsc.org This difference in bond energy has significant implications for the dynamic properties of materials derived from these compounds. The greater lability of the diselenide bond in this compound suggests that it would be a more dynamic building block, responsive to milder stimuli than its sulfur counterpart. This positions it as a potentially valuable component for the creation of highly adaptive and responsive materials.

特性

分子式 |

C14H10O2Se2 |

|---|---|

分子量 |

368.2 g/mol |

IUPAC名 |

4-[(4-formylphenyl)diselanyl]benzaldehyde |

InChI |

InChI=1S/C14H10O2Se2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H |

InChIキー |

PDDBQXDKPVQJFN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C=O)[Se][Se]C2=CC=C(C=C2)C=O |

製品の起源 |

United States |

Synthetic Methodologies for 4,4 Diselanediyldibenzaldehyde

Established Synthetic Pathways

The most conventional and widely employed route for synthesizing symmetrical diorganoyl diselenides involves the reaction of an electrophilic carbon source with a nucleophilic selenium species. researchgate.net This pathway is particularly effective for producing 4,4'-Diselanediyldibenzaldehyde from readily available starting materials.

A key step in this established pathway is the preparation of a diselenide reagent, typically sodium diselenide (Na₂Se₂). For convenience and to handle the reactive and often malodorous nature of selenium reagents, this is almost always generated in-situ (in the reaction vessel). The standard procedure involves the reduction of elemental selenium powder. nih.gov

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. nih.gov The reaction is typically carried out in an alkaline aqueous solution or a mixture of solvents like THF and water. nih.gov The stoichiometry of the reducing agent to selenium is critical; a molar ratio of approximately 2:1 of NaBH₄ to selenium is often employed to generate the diselenide species (Se₂²⁻). researchgate.net The successful formation of the sodium diselenide solution is usually indicated by a color change in the reaction mixture as the elemental selenium is consumed.

Another approach involves using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a base like sodium hydroxide (B78521) (NaOH) to reduce the elemental selenium. researchgate.net This method also provides an effective route to the sodium diselenide precursor required for the subsequent coupling reaction.

Once the sodium diselenide is generated in-situ, the synthesis proceeds via a nucleophilic substitution reaction with a suitable electrophile. For the synthesis of this compound, a halogenated benzaldehyde (B42025) derivative is the required coupling partner. Typically, 4-chlorobenzaldehyde (B46862) or 4-bromobenzaldehyde (B125591) is used.

The reaction involves the dropwise addition of the 4-halobenzaldehyde (dissolved in a suitable organic solvent like THF) to the freshly prepared sodium diselenide solution. The diselenide anion (Se₂²⁻) acts as a potent nucleophile, displacing the halide ions from two molecules of the benzaldehyde derivative to form the stable C-Se bonds of the final product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the this compound product is typically isolated by extraction and purified through recrystallization.

Table 1: Typical Reactants and Conditions for Established Synthesis

| Component | Role | Example Material | Key Considerations |

| Selenium Source | Precursor | Elemental Selenium (powder) | Reactivity depends on particle size. |

| Reducing Agent | Forms Na₂Se₂ | Sodium Borohydride (NaBH₄) | Stoichiometry is crucial to avoid over-reduction to Na₂Se. researchgate.netnih.gov |

| Base | Facilitates Reduction | Sodium Hydroxide (NaOH) | Maintains alkaline conditions for reagent stability. |

| Electrophile | Aromatic Backbone | 4-Chlorobenzaldehyde | The reactivity of the halide (I > Br > Cl) can influence reaction time. |

| Solvent System | Reaction Medium | THF / Water | A biphasic system often aids in product separation. nih.gov |

While effective, traditional methods for organoselenium synthesis often involve volatile organic solvents and potentially hazardous reagents. In line with the principles of green chemistry, significant research has focused on developing more environmentally benign synthetic protocols. nih.gov These optimizations aim to enhance energy efficiency, reduce waste, and utilize less toxic materials. nih.gov

Key green chemistry advancements applicable to diselenide synthesis include:

Use of Greener Solvents: Replacing traditional organic solvents with water or biodegradable solvents like polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. researchgate.net

Catalytic Processes: The development of catalytic systems, often involving transition metals, can lead to more efficient reactions under milder conditions with lower catalyst loading. nih.gov

Alternative Energy Sources: Employing energy sources such as microwave irradiation or ultrasound (sonochemistry) can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov These techniques can lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions.

Alternative Synthetic Strategies for Diselenide-Containing Aromatic Aldehydes

Beyond the classical nucleophilic substitution pathway, modern synthetic organic chemistry offers alternative strategies for the formation of C-Se bonds. These methods can provide access to complex molecules under different reaction paradigms, sometimes offering improved functional group tolerance or avoiding the need for pre-functionalized starting materials.

Direct C–H functionalization represents a major advancement in synthetic efficiency, as it circumvents the need to pre-install a leaving group (like a halogen) on the aromatic ring. researchgate.net C–H selenylation involves the direct conversion of a carbon-hydrogen bond to a carbon-selenium bond. For a substrate like benzaldehyde, this would ideally target the para C-H bond to yield the desired product.

These reactions are often facilitated by transition-metal catalysts (e.g., palladium, rhodium) that can activate the C-H bond, making it susceptible to reaction with a selenium-based electrophile, such as diphenyl diselenide which can act as a selenium source. researchgate.net While powerful, achieving high regioselectivity (targeting a specific C-H bond among many) can be a significant challenge and often requires directing groups on the substrate. Research continues to develop more selective and broadly applicable C-H selenylation methods.

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry. thieme-connect.comresearchgate.net This technique uses electrical current to drive redox reactions, often eliminating the need for chemical oxidants or reducing agents, which contributes to higher atom economy and reduced chemical waste. thieme-connect.com

In the context of synthesizing compounds like this compound, electrochemistry offers several potential advantages:

Mild Conditions: Electrochemical reactions are frequently conducted at room temperature and atmospheric pressure, preserving sensitive functional groups. thieme-connect.com

High Selectivity: By precisely controlling the electrode potential, high selectivity for the desired product can often be achieved. nih.gov

Oxidant-Free Reactions: It provides an alternative to chemical oxidants for C-Se bond formation, making the process inherently greener. thieme-connect.com

An electrochemical approach could involve the anodic oxidation of a selenium source to generate an electrophilic selenium species, or the cathodic reduction of a diselenide to a nucleophilic selenol, which then reacts with the aromatic substrate. thieme-connect.com The development of electrocatalytic methods for the selenylation of arenes is an active area of research with the potential to provide efficient and environmentally friendly routes to diaryl diselenides. acs.org

Table 2: Comparison of Synthetic Strategy Features

| Feature | Established Pathway | C-H Selenylation | Electrochemical Synthesis |

| Starting Material | Halogenated Benzaldehyde | Benzaldehyde | Benzaldehyde or Halogenated Benzaldehyde |

| Key Reagent | NaBH₄ / Se | Transition-Metal Catalyst | None (uses electric current) |

| Byproducts | Sodium Halide Salts | Catalyst Residues | Minimal / Recyclable Electrolyte |

| Main Advantage | Reliable, well-established | High atom economy | Green, mild conditions, high control thieme-connect.com |

| Main Challenge | Stoichiometric waste | Regioselectivity | Specialized equipment required |

Multi-component Reactions Incorporating Selenium and Aldehyde Moieties

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a direct multi-component synthesis of this compound from three or more starting materials in a classical sense is not extensively documented, one-pot reactions that combine multiple bond-forming events can be considered a subset of MCRs. These reactions provide a convergent and streamlined route to diaryl diselenides.

One such effective one-pot strategy involves the coupling of aryl halides with elemental selenium. For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzaldehyde with a selenium source in the presence of a catalyst and a base. A notable example is the copper-catalyzed coupling of aryl iodides with elemental selenium. This method has been shown to be effective for a variety of substituted aryl iodides, affording symmetrical diselenides in good to excellent yields nih.gov.

The proposed reaction for synthesizing this compound would proceed as follows: 4-iodobenzaldehyde (B108471) reacts with elemental selenium in the presence of a copper oxide nanopowder catalyst and a base, such as potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated to facilitate the coupling and formation of the diselenide bond. This process, which brings together the aryl halide, selenium, and the base in a single pot to form the final product, embodies the principles of multi-component synthesis through its efficiency and convergence.

Below is a table summarizing the reaction conditions for a representative one-pot synthesis of symmetrical diaryl diselenides, which can be adapted for this compound.

| Aryl Halide (Example) | Selenium Source | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodobenzaldehyde | Elemental Selenium (Se) | CuO Nanopowder | KOH | DMSO | 90 | Good to Excellent | nih.gov |

| 4-Bromobenzaldehyde | Elemental Selenium (Se) | - | - | - | - | - | nih.gov |

Table 1: Representative one-pot synthesis conditions for symmetrical diaryl diselenides.

Another potential, albeit less direct, multi-component approach could involve the in-situ generation of a selenol followed by its oxidation. However, the one-pot coupling of aryl halides remains a more direct and documented route.

Purity Assessment and Isolation Techniques in Advanced Synthesis

The successful synthesis of this compound is critically dependent on effective purification and isolation methods to obtain the compound in high purity. Following the synthesis, the crude product is typically a mixture containing the desired diselenide, unreacted starting materials, catalyst residues, and byproducts. A combination of chromatographic and non-chromatographic techniques is employed for its purification.

Initial Work-up: The reaction mixture is often first subjected to a work-up procedure. This may involve quenching the reaction, followed by extraction with an organic solvent. The organic layers are then combined, washed, and dried. The solvent is subsequently removed under reduced pressure to yield the crude product nih.gov.

Chromatographic Techniques: Column chromatography is a widely used method for the purification of diaryl diselenides. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A suitable eluent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to separate the components based on their polarity. The fractions containing the pure product are collected and the solvent is evaporated. For more challenging separations, preparative thin-layer chromatography (TLC) or gel permeation chromatography (GPC) can be employed nih.gov. High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical purity assessment and preparative purification, offering high resolution and efficiency.

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The crude this compound can be dissolved in a hot solvent or a solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for efficient purification.

Purity Assessment: The purity of the final product is typically assessed using a combination of analytical techniques. HPLC and gas chromatography (GC) can provide quantitative information about the purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are invaluable for confirming the structure and assessing the purity of the compound by checking for the presence of impurity signals nih.gov. Melting point determination is also a useful indicator of purity, as pure crystalline solids have a sharp and defined melting point.

The table below summarizes the common techniques used for the isolation and purity assessment of diaryl diselenides.

| Technique | Purpose | Description |

| Column Chromatography | Purification | Separation of the desired compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). |

| Preparative TLC | Purification | A chromatographic technique used to separate larger quantities of material than analytical TLC. |

| Gel Permeation Chromatography (GPC) | Purification | Separation of molecules based on their size in solution. |

| Recrystallization | Purification | A technique for purifying solid compounds based on differences in solubility. |

| HPLC | Purity Assessment & Purification | A high-resolution chromatographic technique for separating, identifying, and quantifying components in a mixture. |

| NMR Spectroscopy | Structural Confirmation & Purity Assessment | Provides detailed information about the molecular structure and can reveal the presence of impurities. |

| Melting Point | Purity Assessment | A sharp melting point range is indicative of a pure crystalline compound. |

Table 2: Common isolation and purity assessment techniques for diaryl diselenides.

Reactivity and Chemical Transformations of 4,4 Diselanediyldibenzaldehyde

Reactivity of Aldehyde Functionalities

The aldehyde groups in 4,4'-diselanediyldibenzaldehyde are key to its utility in forming larger molecular architectures and undergoing various chemical modifications.

The aldehyde moieties of this compound readily undergo condensation reactions with primary amines to form imines (Schiff bases). organic-chemistry.orgmasterorganicchemistry.com This reaction is a cornerstone for the synthesis of various frameworks and polymers. The formation of the C=N double bond is typically reversible and can be catalyzed by acid. masterorganicchemistry.com This dynamic covalent chemistry allows for the construction of self-healing materials and covalent organic frameworks (COFs).

For instance, the reaction with chiral diamines can lead to the formation of macrocyclic imines. nih.gov The condensation of aromatic dialdehydes with diamines often results in the formation of [2+2], [3+3], or even larger macrocycles, depending on the reaction conditions and the structure of the reactants. nih.gov While the synthesis of imines is often considered to be disadvantaged by the presence of water, studies have shown that these reactions can be effectively carried out in aqueous media under mild conditions without a catalyst. researchgate.net

The general mechanism for imine formation under mildly acidic conditions involves a sequence of protonation, nucleophilic addition of the amine to the carbonyl carbon, deprotonation, protonation of the hydroxyl group, elimination of water, and final deprotonation to yield the imine. masterorganicchemistry.com

Table 1: Examples of Imine Formation Reactions

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Primary Amines | Imines | organic-chemistry.orgmasterorganicchemistry.com |

| Chiral Diamines | Aromatic Dialdehydes | Macrocyclic Imines | nih.gov |

This table provides examples of condensation reactions leading to imine formation, a key reactivity pathway for the aldehyde groups of this compound.

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to nucleophilic attack. pressbooks.pubyoutube.com This fundamental reaction allows for the introduction of a wide variety of functional groups. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to form an alcohol. pressbooks.pub

Common nucleophiles include Grignard reagents (organomagnesium compounds) and organolithium reagents, which form new carbon-carbon bonds. youtube.comkhanacademy.org Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are used to reduce aldehydes to primary alcohols. chemguide.co.ukyoutube.com Sodium borohydride is a milder reducing agent, while lithium aluminum hydride is more reactive. youtube.com The reduction of an aldehyde with these reagents typically proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk

Another notable nucleophilic addition is the reaction with cyanide ion (:C≡N⁻) to form cyanohydrins. pressbooks.pubkhanacademy.org The reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a classic qualitative test that results in the formation of a colored precipitate, a dinitrophenylhydrazone, through a condensation reaction. byjus.com

Table 2: Common Nucleophilic Addition and Reduction Reactions of Aldehydes

| Reagent | Product Type | General Transformation |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | C-C bond formation |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reduction of carbonyl |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Reduction of carbonyl |

| Cyanide (KCN/HCN) | Cyanohydrin | C-C bond formation |

This interactive table summarizes key nucleophilic addition and reduction reactions applicable to the aldehyde functionalities of this compound.

In more advanced synthetic applications, the aldehyde group can act as a directing group to facilitate the regioselective functionalization of C–H bonds, particularly at the ortho position of the aromatic ring. While the aldehyde itself can pre-coordinate to a metal catalyst, it is more common for it to be converted in situ into a transient directing group, such as an imine. nih.govresearchgate.net This transient directing group then coordinates to a transition metal catalyst (e.g., rhodium, palladium), bringing the catalyst into close proximity to a specific C–H bond and enabling its activation and subsequent functionalization. nih.govnih.gov

Reactivity of the Diselenide Bridge

The diselenide (Se-Se) bond is the other key reactive site in this compound, imparting stimuli-responsive properties to materials derived from it.

The diselenide bond is known for its redox activity and can be cleaved under both reducing and oxidizing conditions. acs.orgresearchgate.net This responsiveness to redox stimuli is a cornerstone of its application in dynamic materials. The relatively low bond energy of the Se-Se bond (approximately 172 kJ/mol) compared to the disulfide (S-S) bond (approximately 268 kJ/mol) makes it more susceptible to cleavage under milder conditions. nih.gov

Reduction of the diselenide bond, for example by using reducing agents like glutathione (B108866) (GSH), leads to the formation of two selenol (SeH) groups. nih.govrsc.org This cleavage can be triggered at biologically relevant concentrations of GSH, making diselenide-containing polymers promising for drug delivery applications where the payload is released inside the reducing environment of a cell. nih.govrsc.org Conversely, the diselenide bond can be cleaved by oxidation, for instance, with hydrogen peroxide (H₂O₂). nih.govacs.org

Beyond redox stimuli, diselenide bonds can also respond to other stimuli such as light and heat, which can induce metathesis or breakage of the bond. acs.org This broad responsiveness allows for the programming of material structures across diverse stimulation ranges. acs.org

Table 3: Comparison of Diselenide and Disulfide Bond Properties

| Property | Diselenide (Se-Se) | Disulfide (S-S) | Reference |

|---|---|---|---|

| Bond Energy | ~172 kJ/mol | ~268 kJ/mol | nih.gov |

| Redox Sensitivity | More sensitive | Less sensitive | nih.gov |

| Cleavage by Reduction | Yes (e.g., with GSH) | Yes (requires higher potential) | nih.govrsc.org |

This table highlights the key differences in the redox properties of diselenide and disulfide bonds, which are crucial for the design of stimuli-responsive materials.

The cleavage of the diselenide bond is often a reversible process. The resulting selenols from reductive cleavage can be re-oxidized back to the diselenide bond, for example, by exposure to air (oxygen). This reversible cleavage and re-formation are fundamental to the development of self-healing materials. acs.orgnih.gov When a material containing diselenide bonds is damaged, the bonds can break and then reform, restoring the material's integrity.

Thiol-diselenide exchange reactions can also occur, where a thiol attacks the diselenide bond, leading to the formation of a selenylsulfide (Se-S) bond and a selenol. nih.gov The cleavage of disulfide and diselenide bonds can be facilitated by various mechanisms, including attack by oxidoreductases, thiol-disulfide/diselenide exchange, and hydrolysis. researchgate.net The cleavage is a highly directional process, requiring the attacking nucleophile and the two selenium atoms to be aligned for the reaction to proceed. researchgate.net

The dynamic nature of the diselenide bond, allowing for its cleavage and re-formation, is a key feature that is being actively explored for the creation of advanced functional materials with properties like self-healing, reprocessability, and controlled release. acs.orgacs.org

Radical Reactions Involving Selenium Centers

The diselenide bond in this compound is a key site for radical reactivity. Similar to other organic diselenides, this bond can undergo homolytic cleavage upon exposure to heat or light, generating two selenium-centered radicals (selanyl radicals). This process is foundational to a variety of subsequent chemical transformations.

The general mechanism for the formation of these radicals is as follows:

Ar-Se-Se-Ar ⇌ 2 Ar-Se•

Where Ar represents the 4-formylphenyl group.

Once formed, these selanyl (B1231334) radicals can participate in a range of reactions, including addition to unsaturated bonds and hydrogen atom abstraction. For instance, they can add to alkenes and alkynes, initiating radical cyclization cascades that lead to the formation of complex heterocyclic structures. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical intermediate.

While specific studies on the radical reactions of this compound are not extensively documented in publicly available literature, the known reactivity of related diaryl diselenides provides a strong basis for predicting its behavior. It is anticipated that the presence of the electron-withdrawing aldehyde groups would influence the stability and reactivity of the selanyl radical intermediates.

Chemo- and Regioselectivity in Complex Transformations

A significant challenge and area of interest in the chemistry of this compound is the control of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific site of reaction within a molecule.

Chemoselectivity:

In reactions involving this compound, the primary competition is between the reactivity of the diselenide bond and the aldehyde groups.

Reactions at the Aldehyde Groups: Standard carbonyl chemistry, such as nucleophilic addition, condensation, and oxidation/reduction, can be performed on the aldehyde functionalities. The choice of reagents and reaction conditions is critical to avoid simultaneous reaction at the diselenide bridge. For example, mild reducing agents might selectively reduce the aldehydes to alcohols without cleaving the Se-Se bond.

Reactions at the Diselenide Bridge: Conversely, reagents known to react with diselenides, such as reducing agents (e.g., NaBH₄ under specific conditions), oxidizing agents, or transition metal catalysts, can target the Se-Se bond. This can lead to the formation of the corresponding selenol or seleninic acid derivatives.

The ability to selectively target one functional group in the presence of the other is a key aspect of its synthetic utility. This is often achieved by careful selection of reaction conditions, such as temperature, solvent, and the nature of the catalyst or reagent.

Regioselectivity:

Regioselectivity in the context of this compound primarily relates to reactions involving the aromatic rings and the diselenide bridge.

Aromatic Substitution: Electrophilic aromatic substitution reactions on the phenyl rings would be directed by the existing substituents. The aldehyde group is a meta-director, while the diselenide moiety is generally considered an ortho, para-director. The interplay of these directing effects can lead to complex product mixtures unless one group's influence is dominant.

Reactions involving the Diselenide Bridge: In addition reactions of the photochemically generated selanyl radicals to unsymmetrical alkenes or alkynes, the regioselectivity of the addition would be a critical factor in determining the final product structure.

The development of synthetic methods that exhibit high chemo- and regioselectivity is essential for harnessing the full potential of this compound as a building block in organic synthesis.

Applications As a Molecular Building Block in Advanced Materials and Systems

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The precise arrangement of molecular building blocks allows for the creation of materials with high surface areas and well-defined pore structures.

The synthesis of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting extended network. The formation of crystalline COFs is facilitated by the use of reversible covalent bond formation, which allows for "error-correction" during the crystallization process. nih.gov

The 4,4'-Diselanediyldibenzaldehyde molecule can be described as a linear, C2-symmetric building block. According to established COF design principles, such C2-symmetric linkers can be combined with building blocks of higher symmetry (e.g., C3 or C4-symmetric amines) to generate stable, porous crystalline frameworks. nih.gov For instance, condensation of a C2-symmetric dialdehyde (B1249045) with a C4-symmetric tetra-amine would be expected to yield a tetragonal COF architecture. nih.gov The reaction between the aldehyde groups of this compound and the amine groups of a complementary linker would form robust imine (-C=N-) linkages, a common and stable bond in COF chemistry. google.com

Table 1: Design Principles for COFs Using Symmetrical Building Blocks

| Aldehyde Monomer Symmetry | Amine Monomer Symmetry | Resulting COF Topology |

|---|---|---|

| C2 (e.g., this compound) | C3 | Hexagonal or Rhombic |

| C2 (e.g., this compound) | C4 | Tetragonal |

This table illustrates potential topologies based on the combination of building blocks with different symmetries, a core concept in COF design. nih.gov

The incorporation of the diselenide bond directly into the COF backbone is a key feature. This bond is weaker than disulfide or carbon-carbon bonds, making it susceptible to cleavage and dynamic exchange under specific stimuli, which can be harnessed to create responsive porous materials.

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into COFs that may not be compatible with the initial synthesis conditions. rsc.orgresearchgate.net This approach allows for the tailoring of a COF's properties after its crystalline framework has been established, often without compromising its structural integrity. nih.govresearchgate.net

COFs constructed using this compound would offer unique opportunities for PSM. Common PSM strategies that could be applied include:

Covalent Modification : The aromatic rings of the benzaldehyde (B42025) units could be functionalized prior to polymerization to include pendant groups that can be chemically altered after the COF is formed. researchgate.net

Linkage Transformation : The imine bonds formed during synthesis can be chemically reduced to more stable amine linkages, a process that has been shown to alter the electronic properties and stability of COFs. nih.gov

Diselenide Bond Chemistry : The diselenide bond itself is a reactive site. It can undergo exchange reactions or be reduced to selenols, offering a unique handle for introducing new functionalities directly into the framework struts. This allows for the precise placement of functional groups within the porous structure.

A primary challenge in any PSM strategy is the preservation of the COF's crystallinity and porosity. nih.gov Careful selection of reaction conditions is crucial to ensure the modification proceeds without degrading the ordered framework. researchgate.net

The electronic properties of COFs can be precisely controlled through the strategic selection of their molecular building blocks. nih.gov Incorporating this compound into a COF framework would directly influence its electronic characteristics in several ways.

Firstly, the selenium atoms in the diselenide bridge possess d-orbitals, which can participate in the extended π-conjugation of the COF framework. This can alter the material's band gap and charge transport properties compared to analogous frameworks lacking selenium.

Secondly, the diselenide bond is redox-active. It can be reversibly oxidized and reduced, which would, in turn, modulate the electronic state of the entire COF. This offers a pathway to materials with switchable conductivity or optical properties, making them suitable for applications in chemical sensors or electronic devices. The ability to alter the electronic structure of the COF through an external chemical stimulus is a key advantage of incorporating such dynamic covalent bonds.

Polymer Chemistry and Functional Polymers

Beyond crystalline frameworks, this compound serves as a valuable monomer in the synthesis of functional linear or cross-linked polymers. The presence of the diselenide bond in the polymer backbone is central to creating materials with dynamic and responsive behaviors.

Condensation polymerization is a process where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water. The two aldehyde groups of this compound make it an ideal monomer for this type of polymerization.

Specifically, it can undergo polycondensation with various diamines to produce polyimines, also known as poly-Schiff bases. solidstatetechnology.usresearchgate.net This reaction involves the formation of an imine (-C=N-) bond between the aldehyde's carbonyl carbon and the amine's nitrogen. By reacting this compound with different aromatic or aliphatic diamines, a wide range of linear polymers can be synthesized with the diselenide unit as an integral part of the polymer backbone. solidstatetechnology.usresearchgate.net The properties of the resulting polymer, such as its thermal stability and solubility, can be tuned by the choice of the diamine comonomer. researchgate.net

Table 2: Representative Condensation Polymerization Reaction

| Monomer 1 | Monomer 2 | Resulting Polymer Linkage | Polymer Type |

|---|---|---|---|

| This compound (Dialdehyde) | Aliphatic or Aromatic Diamine | Imine (-CH=N-) | Polyimine (Schiff Base) |

The integration of the diselenide bond from this compound into polymer chains imparts stimuli-responsive properties to the material. mdpi.com The relatively low bond energy of the Se-Se bond makes it dynamic and reversible, allowing the polymer architecture to adapt to external signals.

Table 3: Stimuli-Responsiveness of Diselenide Bonds in Polymers

| Stimulus | Diselenide Bond Response | Consequence for Polymer |

|---|---|---|

| Redox (e.g., H₂O₂, GSH) | Cleavage / Formation | Degradation or Cross-linking |

| Visible Light | Dynamic Exchange / Radical Formation | Self-healing, Reshaping |

| Mechanical Force | Homolytic Cleavage (Radical Formation) | Stress-sensing, Self-strengthening |

This responsiveness has been leveraged to create a variety of "smart" polymer systems:

Redox-Responsive Systems : Diselenide-containing polymers can be designed to degrade or disassemble in response to specific redox environments. For example, in the presence of a reducing agent like glutathione (B108866) (GSH), which is abundant inside cells, the diselenide bond is cleaved, leading to the breakdown of the polymer chain. This mechanism is highly sought after for targeted drug delivery applications.

Self-Healing Materials : Under visible light, the diselenide bond can undergo dynamic exchange reactions. If a polymer network containing these bonds is damaged, light irradiation can promote bond reformation across the damaged interface, effectively healing the material.

Mechano-responsive Polymers : The Se-Se bond can act as a mechanophore, a chemical unit that responds to mechanical force. When a polymer containing this bond is stretched or compressed, the Se-Se bond can break to form seleno radicals. These radicals can then trigger other chemical reactions, such as cross-linking, which can strengthen the material in response to stress.

By using this compound as a fundamental building block, chemists can design and synthesize a new generation of advanced materials with precisely controlled structures and dynamic, functional properties.

Supramolecular Chemistry and Self-Assembly

This compound is a prime candidate for constructing complex supramolecular architectures due to its rigid structure, defined geometry, and multiple sites for non-covalent interactions. The aldehyde functional groups and the diselenide bridge, along with the aromatic rings, all play crucial roles in directing the self-assembly process.

The aldehyde groups of this compound are particularly useful for forming self-assembled structures through dynamic covalent chemistry, most notably via imine bond formation. The reaction between an aldehyde and a primary amine to form an imine is reversible, which allows for "error correction" during the assembly process, leading to thermodynamically stable, well-ordered supramolecular structures. researchgate.net

When this compound is reacted with appropriate di- or tri-amines, it can lead to the formation of macrocycles or two-dimensional covalent organic frameworks (COFs). rsc.org The geometry of the amine building block dictates the final architecture of the assembled structure. The internal motions of the imine linkages become significantly reduced within these assembled macrocycles and layered structures, which can influence the material's properties. rsc.org This in-situ formation of gelator molecules through covalent bond formation is a powerful strategy in supramolecular chemistry. researchgate.netnih.gov The resulting networks are often held together by a combination of the newly formed covalent bonds and weaker non-covalent interactions, leading to materials like supramolecular gels. nih.gov

Beyond covalent linkages, the self-assembly of structures derived from this compound is heavily influenced by non-covalent interactions. mdpi.com The selenium atoms in the diselenide bridge can participate in chalcogen bonding, a directional, non-covalent interaction between an electrophilic region on the chalcogen atom (Se) and a Lewis base. researchgate.net

Chalcogen bonding has emerged as a significant force in crystal engineering and supramolecular chemistry, analogous to the more familiar hydrogen and halogen bonds. researchgate.netglobethesis.com Structural studies on other organoselenium compounds have revealed the potential for selenium to form unusually short and robust Se···O or Se···N chalcogen bonds. researchgate.netnih.gov These interactions exhibit a strong electrostatic character and play a crucial role in defining the supramolecular arrangement of molecules in the solid state. nih.gov

In addition to chalcogen bonding, the aromatic phenyl rings of this compound can engage in π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, contribute significantly to the stability of supramolecular assemblies. mdpi.com The interplay between directional chalcogen bonds, π-π stacking, and hydrogen bonds (if other appropriate functional groups are present) can lead to the formation of highly ordered, multi-dimensional networks. rsc.org

Precursor for Advanced Organic Synthesis

The unique combination of aldehyde and diselenide functional groups makes this compound a versatile precursor for a wide range of more complex molecules in advanced organic synthesis.

The diselenide bond (Se-Se) in this compound is a key functional group that can be readily transformed. For instance, it can be reduced to the corresponding selenol (Se-H), which is a highly reactive intermediate for further synthesis. The aldehyde groups can also be easily derivatized through a variety of standard organic reactions, including:

Oxidation to carboxylic acids.

Reduction to alcohols.

Condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively.

Wittig-type reactions to form alkenes.

This dual reactivity allows for the synthesis of complex, multifunctional organoselenium scaffolds. For example, recent developments have highlighted methods for the synthesis of organoselenium compounds through reactions of organic diselenides with acetylenes, often mediated by electrophiles or catalysts. mdpi.com Such methodologies could be applied to this compound to incorporate vinyl selenide moieties or to construct more elaborate molecular frameworks. mdpi.com

This compound serves as an excellent starting material for the synthesis of various selenium-containing heterocycles, which are of significant interest due to their unique chemical properties and biological activities. clockss.orgmdpi.com

One common strategy involves the reduction of the diselenide to a selenol, followed by an intramolecular cyclization reaction. clockss.org By first modifying the aldehyde groups to include a suitable reaction partner (such as an alkyne), intramolecular cyclization of the intermediate selenol can lead to the formation of selenium-containing rings like benzo[b]selenophenes. clockss.org Numerous methods exist for the synthesis of selenaheterocycles using elemental selenium or by performing exchange reactions, which could be adapted for derivatives of this compound. mdpi.com For example, complex heterocycles like di(selenophen-3-yl)diselenides have been synthesized from simple starting materials, highlighting the versatile chemistry of selenium. nih.gov Furthermore, isoselenocyanates, which can be synthesized from primary amines, are building blocks for heterocycles like 1,3,4-selenadiazines, suggesting another synthetic pathway accessible from derivatives of this compound. uzh.ch

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The analysis of electronic structure is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. It involves mapping the distribution of electrons within the molecule and the nature of the chemical bonds that hold it together.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. iucr.orgconicet.gov.ar It is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a wide range of molecular systems. researchgate.net A DFT study on 4,4'-Diselanediyldibenzaldehyde would begin by optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, numerous molecular properties can be calculated. These include:

Bond Lengths and Angles: Precise values for the lengths of bonds (e.g., C-C, C-H, C=O, C-Se, Se-Se) and the angles between them. For instance, a DFT study on a related diselenide compound containing bis(o-formylphenyl)diselenide moieties revealed a C—Se—Se—C torsion angle of -88.9 (3)°. bhu.ac.in

Vibrational Frequencies: Calculation of vibrational modes, which correspond to the frequencies observed in infrared (IR) and Raman spectroscopy. This allows for the theoretical prediction and confirmation of experimental spectra. numberanalytics.com

Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be computed, providing insight into the molecule's stability and the thermodynamics of its reactions. numberanalytics.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. libretexts.org

A hypothetical data table for DFT-calculated properties of this compound, based on typical outputs of such a study, is presented below.

Interactive Data Table: Hypothetical DFT-Calculated Molecular Properties

| Property | Predicted Value | Units |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Se-Se Bond Length | Value | Ångströms (Å) |

| C=O Bond Length | Value | Ångströms (Å) |

Note: The values in this table are placeholders, as specific computational data for this compound is not available in the cited sources.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter:

Chemical Reactivity: A small HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Electronic Transitions: The energy of the HOMO-LUMO gap often correlates with the lowest energy electronic transition observed in a molecule's UV-visible spectrum. researchgate.net

Analysis of the spatial distribution of the HOMO and LUMO in this compound would pinpoint the specific atoms or regions of the molecule most involved in electron donation and acceptance, thereby predicting its reactive sites. For example, calculations on similar aromatic aldehydes often show the LUMO localized over the carbonyl group and the aromatic ring, indicating these are primary sites for nucleophilic attack. numberanalytics.com

Interactive Data Table: Hypothetical FMO Properties

| Parameter | Predicted Value | Units |

|---|---|---|

| HOMO Energy | Value | Electron Volts (eV) |

| LUMO Energy | Value | Electron Volts (eV) |

Note: The values in this table are placeholders, as specific computational data for this compound is not available in the cited sources.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions, providing details that are often difficult or impossible to observe experimentally. chemrxiv.org

To study a reaction involving this compound, such as its reduction or its participation in a condensation reaction, computational chemists would map out the entire reaction pathway on a potential energy surface. This involves identifying and characterizing all stable molecules (reactants, intermediates, and products) and, crucially, the transition states that connect them. researchgate.net

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" for a specific reaction step. researchgate.net By calculating the energy of the transition state relative to the reactants, one can determine the activation energy barrier for the reaction, which is a key determinant of the reaction rate. researchgate.net Methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to locate these critical points.

Many organic reactions can potentially yield multiple products. Computational studies are essential for understanding and predicting regioselectivity and stereoselectivity. researchgate.net For this compound, this could apply to reactions that functionalize the aromatic rings or the aldehyde groups.

By calculating the activation energies for all possible reaction pathways leading to different products, chemists can predict which product is most likely to form. mdpi.com The product formed via the pathway with the lowest activation energy will be the kinetically favored product. This predictive capability is a cornerstone of modern catalyst and reaction design, allowing for the optimization of reactions to selectively produce a desired outcome. mdpi.comuliege.be

Simulation of Material Properties

Beyond single-molecule properties, computational methods can simulate the bulk properties of materials composed of this compound. This is critical for assessing its potential use in materials science, for example, in polymers or molecular crystals.

Molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. By simulating how these molecules pack together in a solid state, one can predict material properties such as:

Crystal Structure and Density: The most stable packing arrangement of the molecules in a crystal lattice.

Thermal Stability: How the material behaves at different temperatures.

Such simulations are vital for the in silico design of new materials, allowing researchers to screen potential candidates for desired properties before undertaking costly and time-consuming laboratory synthesis.

Prediction of Porosity and Topology in COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity. nih.gov The ability to predict the porosity and topology of COFs prior to synthesis is a significant advantage of computational chemistry. Theoretical modeling can be employed to design COFs with specific pore sizes and network topologies, which are crucial for their applications in areas such as gas storage, separation, and catalysis.

Computational strategies for predicting COF properties often involve the use of molecular simulations and quantum mechanics. By defining the geometry of the molecular building blocks, such as "this compound," and the intended connectivity, researchers can generate and evaluate potential COF structures. These models can predict key parameters like pore diameter, surface area, and pore volume. For instance, theoretical calculations have been instrumental in analyzing the relationship between iodine molecules and COFs to understand their adsorption capabilities. nih.gov

While computational methods are widely used to design and predict the properties of various COFs, specific theoretical investigations focused on predicting the porosity and topology of COFs constructed from "this compound" were not found in the reviewed literature. However, the general principles of COF design suggest that the linear and rigid nature of this diselenide-containing dialdehyde (B1249045) could make it a suitable candidate for the construction of porous frameworks. The selenium-selenium bond could also introduce unique electronic and responsive properties to the resulting COF. acs.orgnih.gov

Table 1: Computational Methods for COF Property Prediction

| Computational Method | Predicted Properties | Relevance to COF Design |

| Molecular Mechanics (MM) | Pore size, surface area, framework stability | Rapid screening of potential structures |

| Density Functional Theory (DFT) | Electronic properties, bond strengths, interaction energies | Understanding host-guest interactions and framework reactivity |

| Monte Carlo (MC) Simulations | Gas adsorption isotherms, separation selectivity | Predicting performance in specific applications |

| Topological Analysis | Network topology, interpenetration | Guiding the synthesis of desired framework structures |

This table presents a summary of common computational methods and their applications in the theoretical investigation of Covalent Organic Frameworks.

Modeling of Polymer Chain Conformations and Interactions

The macroscopic properties of polymers are intrinsically linked to the conformations of individual polymer chains and their interactions with each other and with surrounding media. Computational modeling provides a molecular-level understanding of these aspects, which is essential for designing polymers with desired characteristics. For selenium-containing polymers, modeling can elucidate the role of the diselenide linkage on chain flexibility, solubility, and responsiveness to stimuli. nih.gov

Various computational techniques, from all-atom molecular dynamics (MD) to coarse-grained models, can be used to simulate the behavior of polymer chains. These simulations can predict parameters such as the radius of gyration, persistence length, and the nature of intermolecular interactions. For instance, theoretical results have been used to understand the transfer reaction in the synthesis of selenide-containing polymers. researchgate.net The dynamic nature of the diselenide bond (Se-Se), with a bond energy of approximately 172 kJ mol⁻¹, makes polymers containing this moiety responsive to stimuli like redox agents and light, a property that can be explored through computational models. acs.orgnih.gov

Although the synthesis and properties of various selenium-containing polymers have been reported, specific computational studies modeling the chain conformations and interactions of polymers derived directly from "this compound" were not identified in the available literature. Such studies would be valuable for predicting the self-assembly behavior, mechanical properties, and stimuli-responsive nature of these potential new materials. The unique electronic properties and reactivity of the diselenide bond could lead to polymers with interesting applications, for example, as self-healing materials or in drug delivery systems. researchgate.netacs.org

Table 2: Computational Modeling Techniques for Polymers

| Modeling Technique | Information Obtained | Application in Polymer Science |

| All-Atom Molecular Dynamics | Detailed chain conformation, solvent effects, interaction energies | Understanding the fundamental behavior of polymer chains |

| Coarse-Grained Molecular Dynamics | Large-scale morphology, self-assembly, phase behavior | Simulating the collective behavior of polymer systems |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms, bond properties | Investigating the reactivity and electronic properties of monomers and polymer fragments |

| Dissipative Particle Dynamics (DPD) | Mesoscale structure, phase separation | Modeling the morphology of polymer blends and solutions |

This table outlines several computational techniques used to model and predict the behavior of polymer chains and their interactions.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4,4'-diselanediyldibenzaldehyde, a combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments provides a complete picture of its molecular framework.

The molecular structure of this compound is symmetrical, which simplifies its NMR spectra. The key structural features to be identified are the aldehyde group and the disubstituted benzene (B151609) rings attached to the diselenide bridge.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct sets of signals in the aromatic region, corresponding to the protons on the benzene rings, and one signal in the downfield region for the aldehyde proton. Due to the para-substitution, the aromatic protons will appear as two doublets, characteristic of an AA'BB' spin system. The aldehyde proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically around 10.0 ppm. hmdb.caresearchgate.net

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each unique carbon atom. Key expected resonances include the carbonyl carbon of the aldehyde group (around 191-192 ppm), the ipso-carbon attached to the selenium atom, and the other aromatic carbons. rsc.orgresearchgate.net The symmetry of the molecule means only four aromatic carbon signals and one aldehyde carbon signal would be observed.

⁷⁷Se NMR Spectroscopy : With a natural abundance of about 7.6%, the ⁷⁷Se isotope is a valuable probe for organoselenium compounds. researchgate.net It has a very wide chemical shift range, making it highly sensitive to the electronic environment of the selenium atom. organicchemistrydata.orgrsc.org For diaryl diselenides, the ⁷⁷Se chemical shift typically appears in the range of 400-500 ppm relative to dimethyl selenide. researchgate.netorganicchemistrydata.org The exact chemical shift for this compound would be influenced by the electron-withdrawing nature of the formyl group on the phenyl rings.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~10.0 | Singlet | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | Aromatic protons ortho to -CHO | |

| ~7.7 | Doublet | Aromatic protons ortho to -Se | |

| ¹³C | ~191 | Singlet | Carbonyl carbon (-C=O) |

| ~140 | Singlet | Aromatic C-CHO | |

| ~135 | Singlet | Aromatic C-Se | |

| ~130 | Singlet | Aromatic CH | |

| ~129 | Singlet | Aromatic CH | |

| ⁷⁷Se | 400 - 500 | Singlet | Diselenide (-Se-Se-) |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles. hmdb.caresearchgate.netrsc.orgresearchgate.netorganicchemistrydata.orgrsc.org

While 1D NMR provides fundamental structural information, advanced 2D NMR experiments are crucial for unambiguous signal assignment and for probing the compound's conformation.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons, helping to definitively assign the AA'BB' system on the benzene rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the protonated aromatic carbon signals by linking them to their corresponding proton resonances. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment could provide insights into the through-space proximity of protons, which is useful for determining the preferred conformation of the molecule in solution, particularly the rotational orientation around the C-Se bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula of this compound. The calculated exact mass for the molecular ion [M] of this compound (C₁₄H₁₀O₂Se₂) is determined by summing the masses of its most abundant isotopes.

The primary fragmentation pathway in the mass spectrum would likely involve the cleavage of the relatively weak Se-Se bond, leading to a prominent fragment ion corresponding to [C₇H₅OSe]⁺. Further fragmentation could involve the loss of the formyl radical (•CHO) or carbon monoxide (CO) from this and the parent ion.

Table 2: Calculated Mass Data for this compound

| Formula | Species | Calculated Exact Mass (m/z) |

| C₁₄H₁₀O₂Se₂ | [M]⁺ | 371.8959 (for ⁸⁰Se) |

| C₇H₅OSe | [M/2]⁺ | 185.9559 (for ⁸⁰Se) |

Note: The presence of selenium with its characteristic isotopic pattern (major isotopes: ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) would result in a distinctive cluster of peaks for any selenium-containing fragment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups. nih.govchemicalbook.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. nih.gov Other characteristic peaks include the C-H stretch of the aldehyde proton (around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C=C stretching bands (around 1600 cm⁻¹ and 1450 cm⁻¹), and aromatic C-H bending vibrations. researchgate.netresearchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying non-polar bonds. The Se-Se stretching vibration, which is often weak or absent in the IR spectrum, should give a distinct signal in the Raman spectrum, typically in the range of 250-300 cm⁻¹. The symmetric aromatic ring breathing modes would also be prominent. elsevierpure.comresearchgate.net Surface-Enhanced Raman Scattering (SERS) could be employed to significantly amplify the signal and study the molecule's interaction with metallic surfaces. nih.govresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | IR | ~2820, ~2720 | Medium |

| Carbonyl C=O Stretch | IR | 1715 - 1690 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium-Strong |

| C-Se Stretch | IR, Raman | 600 - 500 | Weak-Medium |

| Se-Se Stretch | Raman | 300 - 250 | Medium |

Note: Predicted values are based on data from analogous benzaldehyde (B42025) and organoselenium compounds. nih.govresearchgate.netresearchgate.net

X-ray Diffraction for Solid-State Structure Determination (if applicable for derivatives/assemblies)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. While a published crystal structure for this compound was not found in a comprehensive search of crystallographic databases, this technique would be applicable if suitable single crystals could be grown.

A successful X-ray diffraction study would provide precise data on:

Bond Lengths and Angles : Accurate measurements of all bond lengths (C=O, C-C, C-Se, Se-Se) and angles within the molecule.

Dihedral Angle : The C-Se-Se-C dihedral angle is a key conformational feature of diaryl diselenides, defining the relative orientation of the two aryl groups.

Molecular Packing : The arrangement of molecules in the crystal lattice, revealing any intermolecular interactions such as C-H···O hydrogen bonds between the aldehyde proton of one molecule and the oxygen atom of another, or π-π stacking interactions between the aromatic rings. nih.gov Such analyses are crucial for understanding the supramolecular chemistry of the compound.

The introduction of selenium, a relatively heavy atom, can facilitate structure determination in the X-ray crystallography of macromolecules and their complexes. nist.gov

Other Advanced Analytical Techniques for Material Characterization (e.g., electron microscopy for morphology of derived materials)

The morphological and structural characterization of materials at the micro- and nanoscale is critical for understanding their functional properties. Electron microscopy, in its various forms, stands out as a powerful tool for visualizing the surface and internal structures of materials derived from complex aromatic aldehydes.

Scanning Electron Microscopy (SEM): This technique is instrumental in examining the surface topography of polymeric materials. For instance, in studies of aromatic polyamides synthesized from related aromatic diamines and diacyl chlorides, SEM has been employed to reveal the morphological characteristics of the resulting polymers. scirp.orgscirp.org For example, the analysis of a polymeric p-benzoyl-4,4'-diaminobenzoylaniline demonstrated the utility of SEM in observing the surface features of the synthesized polymer. scirp.orgscirp.org Similarly, in the characterization of nanocrystalline emissive materials, SEM, in conjunction with energy dispersive X-ray spectroscopy (EDX), confirmed the particle size to be under 100 nm and the uniformity of the chemical composition at the nanoscale. researchgate.net

Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the visualization of the internal structure and the size and shape of nanoparticles. For example, in the study of organoselenium block copolymers, TEM was used to visualize the micellar cores, which were found to be in the range of 18-20 nm. weizmann.ac.il This level of detail is crucial for understanding the self-assembly behavior of such polymers in solution. Furthermore, advanced TEM techniques, such as 4D-STEM, are being developed to map the local structure and orientation in beam-sensitive materials, including organic and organometallic polymers. escholarship.org This method is particularly promising for studying the crystalline nature and domain size in complex polymeric systems. escholarship.org

Atomic Force Microscopy (AFM): AFM is another high-resolution imaging technique that can provide three-dimensional surface profiles. It is particularly useful for distinguishing between different phases and for characterizing the surface of thin films and membranes. For instance, AFM has been used to study the morphology of poly(4,4′-oxydiphenylene-pyromellitimide)-based membranes, revealing a domain structure on the surface of the films. mdpi.com

The following table summarizes the application of these advanced analytical techniques in the characterization of materials analogous to those that could be derived from this compound.

| Analytical Technique | Information Obtained | Example Application (Analogous Systems) | Reference |

| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape | Morphological characterization of aromatic polyamides and nanocrystalline emissive materials. | scirp.orgscirp.orgresearchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle size and shape, micellar structures | Visualization of micellar cores in organoselenium block copolymers; orientation mapping in semicrystalline polymers. | weizmann.ac.ilescholarship.org |

| Atomic Force Microscopy (AFM) | 3D surface profile, domain structure | Morphological study of polyimide-based membranes. | mdpi.com |

| Dynamic Light Scattering (DLS) | Particle size distribution in solution | Measurement of micellar sizes of organoselenium block copolymers. | weizmann.ac.il |

| X-ray Diffraction (XRD) | Crystalline structure, crystallite size | Analysis of the polycrystalline hexagonal wurtzite structure of nanoparticles. | rsc.org |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The future development and application of materials derived from 4,4'-Diselanediyldibenzaldehyde are intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Traditional methods for creating organoselenium compounds often rely on pre-activated selenium reagents and can generate significant waste. bohrium.com Future research will likely focus on greener synthetic alternatives.

Key areas for exploration include:

Mechanochemistry: Ball-milling and other mechanochemical techniques have emerged as powerful tools for solvent-free synthesis. nih.gov These methods can facilitate reactions involving elemental selenium, which is an attractive starting material due to its low cost and stability, but is often challenging to work with due to its inertness and low solubility. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could significantly enhance its production efficiency. nih.gov

Alternative Energy Sources: The use of microwaves, ultrasound (sonochemistry), and visible light (photochemistry) as energy sources can accelerate reaction rates and reduce energy consumption. nih.gov Photochemical methods are particularly relevant for selenium compounds, as some can be activated by light. nih.gov

Catalytic Processes: The development of catalytic systems, potentially using more abundant and less toxic metals, to facilitate the formation of the C-Se bond is a critical goal. bohrium.com Research into the direct use of elemental selenium, activated by transition metal catalysts or other means, is a promising avenue for improving the atom economy of the synthesis. bohrium.com

These green chemistry approaches aim to reduce solvent usage, minimize waste, and lower the energy requirements of synthesis, making this compound more accessible for large-scale applications. nih.gov

Design of Advanced Materials with Tunable Properties

The unique properties of the diselenide (Se-Se) bond are central to the design of advanced materials from this compound. The Se-Se bond is significantly weaker than the analogous disulfide (S-S) bond, making it more dynamic and responsive to external stimuli. nih.govnih.gov

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-O | 141 |

| C-S | 181 |

| C-Se | 198 |

| Se-Se | 172 |

| S-S | 240 |

| C-Se | 234 |

| C-S | 272 |

This table presents a comparison of bond dissociation energies for various chemical bonds relevant to the discussion. Data sourced from multiple references. nih.govnih.govwikipedia.org

The aldehyde functional groups of this compound provide reactive handles for polymerization. This allows for the creation of a variety of material architectures, including linear polymers, cross-linked networks, and highly ordered structures like Covalent Organic Frameworks (COFs). The properties of these materials could be tuned by:

Leveraging the Dynamic Covalent Nature of the Diselenide Bond: The reversible nature of the Se-Se bond can be exploited to create self-healing polymers and adaptable networks. acs.org Materials could be designed to depolymerize and repolymerize in response to specific triggers.

Controlling Polymer Architecture: The bifunctional nature of the monomer allows for the synthesis of polymers with well-defined molecular weights and architectures through controlled polymerization techniques. rsc.org This precision is crucial for tailoring the macroscopic properties of the resulting materials.

Introducing Functionality: The aromatic rings of the benzaldehyde (B42025) units can be further functionalized to introduce additional properties, such as fluorescence or specific binding sites, into the final material.

Future research in this area will focus on creating polymers where the unique electronic and bond properties of selenium can be translated into macroscopic material functions.

Integration into Multi-stimuli Responsive Systems

A key area of future research is the integration of this compound into multi-stimuli responsive systems, also known as "smart" materials. The diselenide bond's sensitivity to a range of stimuli makes it an ideal component for such systems. nih.gov

| Stimulus | Effect on Diselenide Bond | Potential Application |

| Oxidizing Agents (e.g., H₂O₂, ROS) | Cleavage to form seleninic or selenoic acids. acs.org | Redox-responsive drug delivery, sensors. |

| Reducing Agents (e.g., GSH) | Cleavage to form selenols. acs.org | Biologically triggered material degradation. |

| Light (UV or Visible) | Metathesis or cleavage, sometimes requiring a photosensitizer. acs.orgmdpi.com | Photo-controlled release, self-healing materials. |

| Gamma Radiation | Oxidation and cleavage. nih.gov | Radiation-responsive materials for medical applications. |

| Enzymes | Cleavage by specific enzymes like thioredoxin reductase. nih.gov | Targeted degradation in biological environments. |

This table summarizes the responsiveness of the diselenide bond to various external stimuli and the potential applications of these responses.

Polymers derived from this compound could be designed to respond to a combination of these stimuli. For instance, a material could be engineered to release a payload in response to the specific redox environment of a tumor cell (high glutathione (B108866) and reactive oxygen species levels) and then be further triggered by an external light source. nih.gov The development of materials with hierarchical responsiveness, where different stimuli trigger distinct responses, is a particularly exciting frontier. rsc.org

Development of Catalytic Systems Utilizing the Selenium Moiety

Organoselenium compounds, including diselenides, have shown significant promise as catalysts in a variety of organic reactions. cardiff.ac.ukrsc.org They can often operate under mild conditions and can mimic the function of natural antioxidant enzymes like glutathione peroxidase (GPx). rsc.orgnih.gov

Future research could explore the catalytic potential of this compound and its derivatives in several ways:

Homogeneous Catalysis: The molecule itself could be investigated as a soluble catalyst for reactions such as oxidations, reductions, or cyclizations. rsc.org The electronic properties of the aromatic rings can be modified to tune the catalytic activity of the selenium center.

Heterogeneous Catalysis: By polymerizing this compound into an insoluble solid support, a recyclable heterogeneous catalyst could be developed. nih.gov This approach simplifies product purification and enhances the sustainability of the catalytic process.

Enzyme Mimics: The ability of diselenides to catalytically reduce peroxides with thiols is well-documented. rsc.orgnih.gov Materials incorporating the this compound unit could be designed as macromolecular antioxidants or enzyme mimics.

Photoredox Catalysis: Given the photochemical activity of some selenium compounds, there is an opportunity to develop light-driven catalytic systems where the selenium moiety acts as a photocatalyst. acs.org

The development of such catalytic systems would represent a valuable application of this compound, moving beyond its role as a structural monomer.

Synergistic Combinations with Other Heteroatom Chemistries

Combining the unique properties of selenium with other heteroatoms like sulfur, tellurium, or phosphorus within the same polymer backbone can lead to materials with novel and synergistic properties. rsc.orgdicp.ac.cn